physicochemical properties of 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
physicochemical properties of 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the , a compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just data, but a practical framework for understanding and characterizing this and similar molecules. Given the limited availability of experimental data for the target compound, this guide will leverage data from its close structural analog, 1-fluoro-2-(trifluoromethyl)benzene, to illustrate key concepts and experimental protocols. This comparative approach provides a robust understanding of the structure-property relationships at play.
Molecular Identity and Structure
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene is an aromatic organic compound. The presence of both a fluorine atom and a trifluoromethylsulfanyl group on the benzene ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in the synthesis of complex molecules, including potential therapeutics. It has been identified as an intermediate in the production of anticancer drugs and cell death regulators.
Key Identifiers:
| Property | Value |
| IUPAC Name | 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
| Synonyms | 1-Fluoro-2-(trifluoromethyl)thio-benzene, 2-Fluorophenyl trifluoromethyl sulfide |
| CAS Number | 1978-16-1 |
| Molecular Formula | C₇H₄F₄S |
| Molecular Weight | 196.16 g/mol |
| Physical Appearance | Red Oil |
Predicted Physicochemical Properties
While experimental data for 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene is not widely available, computational models provide valuable estimates for key physicochemical parameters.
| Property | Predicted Value | Source |
| XLogP3-AA | 3.7 | Guidechem |
| Topological Polar Surface Area | 25.3 Ų | Guidechem |
| Hydrogen Bond Acceptor Count | 5 | Guidechem |
| Heavy Atom Count | 12 | Guidechem |
The predicted high XLogP3-AA value suggests that the compound is highly lipophilic, a characteristic often sought in drug candidates to enhance membrane permeability. The topological polar surface area is relatively small, which also favors cell membrane penetration.
Comparative Physicochemical Data: The Case of 1-fluoro-2-(trifluoromethyl)benzene
To understand the likely physicochemical properties of our target compound, we can examine its close structural analog, 1-fluoro-2-(trifluoromethyl)benzene (CAS 392-85-8). This compound lacks the sulfur atom, with the trifluoromethyl group directly attached to the benzene ring.
| Property | 1-fluoro-2-(trifluoromethyl)benzene | Source |
| Molecular Formula | C₇H₄F₄ | [1] |
| Molecular Weight | 164.10 g/mol | [1] |
| Boiling Point | 114.4 °C (387.5 K) | [1] |
| Melting Point | -60.8 °C (212.4 K) | [1] |
| logP | 2.845 | [1] |
| Water Solubility (log₁₀WS) | -2.91 mol/L | [1] |
The introduction of a sulfur atom to form 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene would be expected to increase the molecular weight, which would likely lead to a higher boiling point. The sulfur atom may also influence the lipophilicity and solubility.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel compound like 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene.
Determination of Boiling Point
The boiling point is a fundamental physical property that provides information about the volatility of a substance. For small sample quantities or for compounds that may decompose at atmospheric pressure, boiling point determination under reduced pressure is the preferred method.
Protocol: Boiling Point Determination using the Thiele Tube Method [2]
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Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.
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Capillary Tube Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
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Apparatus Setup: Attach the test tube to a thermometer using a rubber band and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Heating: Gently heat the side arm of the Thiele tube.
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
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Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.
Caption: Plausible Synthetic Route.
Reactivity
The trifluoromethylthio group is known to be a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The sulfur atom in aryl trifluoromethyl sulfides is less nucleophilic and less prone to oxidation compared to alkyl sulfides, due to the electron-withdrawing effect of the CF₃ group. O[1][3]xidation, if achieved, would likely require strong oxidizing agents and could potentially lead to the corresponding sulfoxide or sulfone. The C-S bond is generally stable, but can be cleaved under certain reductive or oxidative conditions. The fluorine atom on the ring could be susceptible to nucleophilic aromatic substitution under harsh conditions.
Conclusion
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene is a molecule with significant potential in medicinal chemistry, largely due to the unique properties conferred by its fluorine and trifluoromethylsulfanyl substituents. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a comprehensive framework for its characterization. By leveraging data from close structural analogs and detailing the established experimental protocols, researchers can effectively approach the synthesis, purification, and physicochemical analysis of this and other novel fluorinated compounds. The insights provided herein are intended to empower scientists in drug discovery and development to better understand and utilize such molecules in their research endeavors.
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